6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Medicinal chemistry Scaffold optimization Physicochemical profiling

6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 1676078-13-9) fills a critical gap in isoindoloquinazoline SAR. Published N-6 analogs show TNF-α inhibition (IC50 9.33 μM) and anti-HBV capsid assembly activity (IC50 4.13 μM), yet the 2-methoxyethyl variant remains unexplored. Its intermediate polarity—more polar than alkyl congeners, lacking H-bond donor capacity of hydroxyalkyl analogs—offers unique permeability and metabolic stability. Ideal for expanding TNF-α, HBV, or PDE7A screening cascades. For non-human research use only.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 1676078-13-9
Cat. No. B2440806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
CAS1676078-13-9
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCOCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
InChIInChI=1S/C18H16N2O3/c1-23-11-10-19-16-12-6-2-3-7-13(12)18(22)20(16)15-9-5-4-8-14(15)17(19)21/h2-9,16H,10-11H2,1H3
InChIKeyIUYOZVJDDLSNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 1676078-13-9): Structural Identity and Compound Class


6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (CAS 1676078-13-9) is a synthetic small molecule belonging to the isoindolo[2,1-a]quinazoline-5,11-dione scaffold class. With molecular formula C18H16N2O3 and molecular weight of 308.33 g/mol, this compound features a fused tetracyclic core bearing a 2-methoxyethyl substituent at the N-6 position . The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione framework has been established in the peer-reviewed literature as a privileged scaffold for tumor necrosis factor-alpha (TNF-α) inhibition, hepatitis B virus (HBV) capsid assembly inhibition, and phosphodiesterase 7A (PDE7A) inhibition [1]. This compound is catalogued in commercial screening libraries (e.g., InterBioScreen) for drug discovery applications and is supplied exclusively for non-human research use .

Why N-6 Substituent Identity Prevents Generic Interchange Among 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-diones


The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold is highly sensitive to N-6 substitution, with published structure-activity relationship (SAR) studies demonstrating that the identity of the N-6 substituent directly governs both the biological target engagement profile and the potency magnitude [1]. In the seminal TNF-α inhibition study by Kumar et al. (2011), a panel of N-6-substituted derivatives (including alkyl, aryl, and functionalized alkyl variants) exhibited TNF-α inhibitory IC50 values spanning a wide range, with the most potent analog (compound 4k) achieving an IC50 of 9.33 μM [1]. Similarly, in the anti-HBV study, compounds bearing rigid aromatic N-6 substituents (e.g., 2,4-difluorophenyl, compound 4a) demonstrated potent HBV DNA replication inhibition at submicromolar concentrations (IC50 = 4.13 μM), while other N-6 variants within the same series showed substantially weaker or negligible activity [2]. Consequently, substituting one N-6 derivative for another within this scaffold class—without confirmatory biological profiling data—carries a high risk of obtaining a functionally distinct compound with divergent target engagement and potency. No published head-to-head comparative biological data are available for the 2-methoxyethyl analog specifically; its activity profile relative to characterized analogs remains unknown.

Quantitative Differentiation Evidence for 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione


Structural Differentiation: 2-Methoxyethyl Substituent Confers Distinct Physicochemical Profile Relative to Common N-6 Analogs

The 2-methoxyethyl substituent at N-6 of the target compound introduces an ether oxygen that serves as an additional hydrogen bond acceptor (HBA), distinguishing it from simpler N-6 alkyl congeners. In the broader isoindolo[2,1-a]quinazoline-5,11-dione class, SAR trends indicate that N-6 substituent polarity and hydrogen bonding capacity influence biological activity; for instance, N-6-hydroxyalkyl derivatives (e.g., 2-hydroxyethyl, 3-hydroxypropyl) have been synthesized and evaluated alongside alkyl and aryl variants [1]. The methoxyethyl group represents an intermediate polarity profile—more lipophilic than hydroxyalkyl but more polar than simple alkyl (methyl, ethyl, n-propyl) substituents . No direct comparative biological data exist for this specific substituent; the differentiation is based on established class-level SAR principles and physicochemical rationale.

Medicinal chemistry Scaffold optimization Physicochemical profiling

TNF-α Inhibitory Potential: Class-Level Evidence of Anti-Inflammatory Activity

The isoindolo[2,1-a]quinazoline-5,11-dione scaffold has been validated as a direct small-molecule inhibitor of TNF-α. In the foundational study by Kumar et al. (2011), a panel of 6-substituted derivatives was evaluated for TNF-α inhibition in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). Compound 4k (a specific 6-substituted analog within the series) demonstrated an IC50 of 9.33 μM, representing one of the few examples of direct TNF-α inhibition by small molecules at the time of publication [1]. The study characterized 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones as a novel chemotype for TNF-α inhibition, distinct from the isoindole-imide class (e.g., thalidomide analogs) [1]. No specific TNF-α inhibitory data are available for the 2-methoxyethyl analog; this is purely class-level inference.

Inflammation TNF-alpha inhibition Immunomodulation

Anti-HBV Activity Potential: Scaffold-Class Validation as Hepatitis B Virus Capsid Assembly Inhibitors

A focused library of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives (compounds 4a–4m) was evaluated for anti-HBV activity in the HBV-transfected HepG2 2.2.15 cell line. Five compounds (4a, 4b, 4c, 4f, and 4m) demonstrated potent inhibition of HBV DNA replication in the submicromolar range [1]. Compound 4a, bearing a 2,4-difluorophenyl substituent at N-6, emerged as the most active analog with an IC50 of 4.13 μM, outperforming the reference nucleoside analog lamivudine in this assay system [1]. The study identified these derivatives as inhibitors of HBV capsid assembly, a mechanistically distinct antiviral strategy from polymerase inhibitors. The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione core was confirmed as a novel scaffold for anti-HBV drug discovery. No anti-HBV data are available for the 2-methoxyethyl analog.

Antiviral research HBV capsid assembly Hepatitis B

Synthetic Accessibility: Multi-Component Reaction (MCR) Compatibility with Green Chemistry Conditions

The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold is accessible via multiple convergent synthetic routes, most notably the three-component reaction (MCR) of isatoic anhydride, 2-formylbenzoic acid, and a primary amine (which becomes the N-6 substituent) [1]. The Wang-OSO3H-catalyzed MCR in pure water, reported by Dhananjaya et al. (2022), affords derivatives in 86–94% isolated yield under open-air conditions with a recoverable and recyclable polymeric catalyst, demonstrating scalability [1]. This MCR strategy is modular: variation of the amine component directly generates N-6-substituted analogs, meaning that procurement of the 2-methoxyethyl analog requires only the use of 2-methoxyethylamine as the amine input [1]. The related β-cyclodextrin-mediated MCR under microwave irradiation (Sashidhara et al., 2013) and Pd-catalyzed carbonylative cyclization routes provide alternative synthetic access [2].

Green chemistry Multi-component reaction Synthetic methodology

Recommended Research and Procurement Application Scenarios for 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione


Anti-Inflammatory Drug Discovery: TNF-α Inhibitor Screening Cascade

Procurement of the 2-methoxyethyl analog is justified for inclusion in TNF-α inhibitor screening cascades, where the isoindolo[2,1-a]quinazoline-5,11-dione scaffold has demonstrated direct small-molecule TNF-α inhibition with IC50 values as low as 9.33 μM for optimized analogs [1]. The 2-methoxyethyl substituent provides a distinct N-6 polarity profile not represented among the originally published compound series, offering an opportunity to expand SAR understanding of how ether-containing side chains modulate anti-TNF-α potency and selectivity [1]. This compound is particularly relevant for programs targeting inflammatory disorders such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis, where TNF-α is a clinically validated therapeutic target [2].

Antiviral Drug Discovery: HBV Capsid Assembly Modulator Profiling

The validated anti-HBV capsid assembly inhibitory activity of the scaffold class (IC50 = 4.13 μM for the most potent analog 4a) supports the procurement of the 2-methoxyethyl analog for HBV-focused screening libraries [1]. Given that only 13 derivatives were evaluated in the original study, the unexplored 2-methoxyethyl substitution represents novel chemical space within this antiviral scaffold. This compound is a rational choice for HBV drug discovery programs seeking capsid assembly modulators with differentiated N-6 substitution relative to the published 2,4-difluorophenyl and other aryl-substituted leads [1].

Medicinal Chemistry SAR Expansion: N-6 Substituent Diversity Library

The modular MCR synthetic strategy (isatoic anhydride + 2-formylbenzoic acid + 2-methoxyethylamine) enables predictable synthesis and procurement [1]. The 2-methoxyethyl analog fills a gap in the published SAR landscape: it is more polar than simple alkyl congeners (methyl, ethyl, n-propyl) yet more lipophilic and lacks the hydrogen bond donor capacity of hydroxyalkyl analogs (hydroxyethyl, hydroxypropyl) [2]. This intermediate polarity profile may confer differential membrane permeability, metabolic stability, or target binding characteristics that are valuable for lead optimization programs seeking to balance potency with drug-like properties [1].

Computational Chemistry and Virtual Screening: Scaffold-Based Docking Studies

The isoindolo[2,1-a]quinazoline-5,11-dione scaffold has been the subject of in silico molecular docking studies, including assessment as a potential ligand for SARS-CoV-2 targets, where the methoxy and carbonyl groups of analog 4j were shown to form hydrogen bonds with viral protein residues [1]. The 2-methoxyethyl analog provides an additional ether oxygen for potential hydrogen bonding interactions, making it a candidate for computational target-fishing and structure-based virtual screening campaigns. Procurement of this compound as a physical reference standard supports the validation of in silico predictions with experimental binding or functional assay data [1].

Quote Request

Request a Quote for 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.